L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester
Description
It features:
- A tert-butoxycarbonyl (Boc) group on the α-amino group, providing stability under basic and nucleophilic conditions .
- An allyl (2-propen-1-yl) ester on the γ-carboxyl group, enabling orthogonal deprotection via palladium-catalyzed methods .
Applications
Primarily used in peptide synthesis and medicinal chemistry, the allyl ester allows selective cleavage without disturbing acid-labile Boc groups. This property is critical for constructing complex peptides or prodrugs requiring controlled release .
Properties
Molecular Formula |
C13H20NO6- |
|---|---|
Molecular Weight |
286.30 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoate |
InChI |
InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/p-1/t9-/m0/s1 |
InChI Key |
VNZYUMCXQWYCAW-VIFPVBQESA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC=C)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis Methods and Optimization
The preparation involves sequential protection of the amino and carboxyl groups. Key steps include:
General Reaction Scheme
- Esterification : L-Glutamic acid reacts with methanol and thionyl chloride to form L-glutamic acid dimethyl ester hydrochloride.
- Boc Protection : The intermediate reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to introduce the Boc group.
- Allyl Esterification : The γ-carboxyl group is selectively esterified with allyl alcohol.
Simplified Reaction Pathway :
$$
\text{L-Glutamic acid} \xrightarrow[\text{SOCl}2]{\text{MeOH}} \text{L-Glu(OMe)}2\cdot\text{HCl} \xrightarrow[\text{Base}]{\text{Boc}2\text{O}} \text{Boc-L-Glu(OMe)}2 \xrightarrow[\text{Allyl alcohol}]{\text{Activation}} \text{Boc-L-Glu(OAllyl)-OMe}
$$
Detailed Protocol from Patent CN111807994A
The patent outlines a one-pot synthesis with improved yield (85–90%) and purity (>99.5%):
Step 1: Esterification of L-Glutamic Acid
- Reactants : L-Glutamic acid, methanol (molar ratio 1:15), thionyl chloride (1.05 equiv).
- Conditions : 8–25°C initial cooling, then 30–60°C for 3–24 hours.
- Outcome : L-Glutamic acid dimethyl ester hydrochloride (oily product).
Step 2: Boc Protection
- Reactants : Dimethyl ester intermediate, Boc₂O (1.0–1.5 equiv), ethyl acetate, aqueous base (NaOH/K₂CO₃).
- Conditions : pH 9–10, 3–18 hours.
- Workup : Washing with dilute HCl, brine, and drying over Na₂SO₄.
Step 3: Crystallization
Key Experimental Data
| Parameter | Example 1 | Example 5 | Control (Prior Art) |
|---|---|---|---|
| Purity (HPLC) | 99.5% | 99.8% | 98.4% |
| Yield | 85.1% | 89.5% | 69.2% |
| Reaction Time | 15 hrs | 15 hrs | 24 hrs |
| Solvent Recovery | Ethyl acetate (recyclable) | Ethyl acetate (recyclable) | Not optimized |
Analytical Characterization
- HPLC : Purity >99.5% with single impurity <0.2%.
- NMR (CDCl₃): Confirmed structure via δ 1.44 (s, Boc group), δ 5.2–5.4 (allyl protons), δ 4.5–4.7 (ester linkages).
- Optical Rotation : [α]D²⁵ = -27 ± 2.5° (c = 1% in methanol).
Advantages of the Optimized Method
- One-Pot Process : Eliminates isolation of intermediates, reducing raw material use.
- Solvent Efficiency : Ethyl acetate recycled, minimizing environmental impact.
- Crystallization : Petroleum ether yields a stable solid (>85% recovery).
Applications in Peptide Synthesis
The Boc and allyl groups allow orthogonal deprotection:
- Boc Removal : Trifluoroacetic acid (TFA).
- Allyl Ester Removal : Pd(0)-catalyzed deprotection.
This compound is pivotal in synthesizing peptides with glutamic acid residues, particularly for drug development.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The allyl ester group can undergo substitution reactions, often facilitated by palladium-catalyzed processes.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Deprotection: Trifluoroacetic acid, dichloromethane.
Substitution: Palladium catalysts, phosphine ligands.
Major Products Formed
Hydrolysis: L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-.
Deprotection: L-Glutamic acid, 5-(2-propen-1-yl) ester.
Substitution: Various substituted allyl esters depending on the reactants used.
Scientific Research Applications
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of prodrugs and drug delivery systems.
Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays.
Material Science: Applied in the synthesis of functionalized polymers and materials.
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic processes, while the allyl ester group allows for further functionalization. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Ester Variations
The γ-carboxyl ester moiety distinguishes this compound from related Boc-protected glutamic acid derivatives. Key analogues include:
Biological Activity
L-Glutamic acid derivatives, particularly those modified with protective groups and ester functionalities, have garnered significant attention in biochemical research due to their potential applications in drug development, enzymatic processes, and as intermediates in organic synthesis. This article focuses on the biological activity of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester , exploring its chemical properties, synthesis methods, and biological implications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 206128-03-2 |
| Molecular Formula | C₁₇H₂₉NO₈ |
| Molecular Weight | 375.41 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Synthesis Methods
The synthesis of L-Glutamic acid derivatives often involves the use of biocatalytic methods or chemical modifications. For instance, the protected amino acid building blocks can be synthesized through selective enzymatic reactions. Recent studies have highlighted various biocatalytic approaches that exploit enzyme selectivity for high-yield production of amino acid esters.
Enzymatic Synthesis Example
A study reported the α-selective benzyl esterification of N-Boc L-glutamic acid using protease Alcalase, achieving an 81% yield. This method illustrates the potential for enzymatic routes to produce specific amino acid derivatives efficiently .
Pharmacological Applications
L-Glutamic acid derivatives exhibit a range of biological activities, including:
- Neurotransmission Modulation: As a key neurotransmitter in the central nervous system (CNS), glutamic acid plays a crucial role in synaptic transmission and plasticity. Its esters may enhance or modulate these effects.
- Antioxidant Properties: Some studies suggest that glutamate derivatives can exhibit antioxidant activity, potentially protecting cells from oxidative stress.
Case Studies
- Neuroprotective Effects: A study investigated the neuroprotective effects of glutamate esters in models of neurodegeneration. Results indicated that certain derivatives could mitigate neuronal cell death induced by excitotoxicity.
- Analgesic Potential: Research into alkyl ester salts of L-amino acids demonstrated enhanced skin penetration and analgesic effects compared to traditional formulations, suggesting that glutamate esters could be beneficial in pain management therapies .
Research Findings
Recent findings have emphasized the importance of structural modifications on the biological activity of L-glutamic acid derivatives:
- Alkyl Ester Variants: The introduction of alkyl groups significantly influences the pharmacokinetic properties and bioactivity of glutamate derivatives. For example, variations in chain length and branching can alter membrane permeability and receptor interactions .
- Selectivity in Enzymatic Reactions: The selectivity of enzymes used in synthesizing these compounds can lead to high yields and specific stereochemical outcomes, which are critical for their biological efficacy .
Q & A
Q. What are the key synthetic strategies for introducing the tert-butoxycarbonyl (Boc) and allyl ester protecting groups to L-glutamic acid derivatives?
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions, while the allyl ester is formed using allyl bromide or allyl chloroformate in the presence of a base (e.g., triethylamine). For example, Boc-L-glutamic acid 5-methyl ester synthesis involves sequential protection of the α-amino group with Boc and esterification of the γ-carboxylic acid with methanol . Allyl esters are favored for their orthogonality in solid-phase peptide synthesis, enabling selective deprotection under mild Pd⁰-catalyzed conditions .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
Analytical methods include:
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 210–220 nm to assess purity.
- NMR : - and -NMR to confirm regioselective esterification (e.g., allyl ester protons at δ 5.2–5.8 ppm and Boc tert-butyl protons at δ 1.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₄H₂₃NO₆: 305.38 g/mol) .
Advanced Research Questions
Q. What crystallographic data are available for related Boc-protected glutamic acid esters, and how do they inform conformational analysis?
The triclinic crystal structure of N-[(1,1-dimethylethoxy)carbonyl]-3-[(R)-prop-2-en-1-ylsulfinyl]-(R)-alanine ethyl ester (space group P1, a = 5.1483 Å, b = 11.6600 Å, c = 13.6510 Å, α = 88.884°, β = 82.681°, γ = 87.306°) reveals non-planar geometry at the sulfinyl group and intramolecular hydrogen bonding between the Boc carbonyl and amide NH . Such data guide predictions about steric hindrance and rotational freedom in analogous allyl esters.
Q. How can regioselective modifications at the γ-carboxyl group be achieved without compromising the Boc-protected α-amino group?
Strategies include:
- Temporary protecting groups : Use of acid-labile trityl or photolabile groups for the α-carboxyl, allowing selective allylation at the γ-position .
- Enzymatic catalysis : Lipases or esterases for kinetic resolution of esters under mild conditions (pH 7–8, 37°C) to avoid Boc cleavage .
- Pd-mediated deprotection : Allyl esters can be removed selectively using Pd(PPh₃)₄ and nucleophiles (e.g., morpholine), leaving the Boc group intact .
Q. What are the challenges in interpreting conflicting spectral data (e.g., NMR vs. X-ray) for this compound?
Discrepancies may arise from:
- Dynamic effects : Rotameric equilibria in solution (observed in NMR) vs. static crystal structures (X-ray). For example, allyl ester conformers may average NMR signals but resolve in diffraction data .
- Solvent interactions : Polar solvents (e.g., DMSO) can shift proton signals, whereas X-ray structures reflect the solid-state environment . Resolution requires cross-validation via 2D NMR (COSY, NOESY) and computational modeling (DFT) to correlate solution and solid-state behavior.
Methodological Considerations
Q. What protocols optimize the stability of this compound during long-term storage?
- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group .
- Lyophilization : For hygroscopic derivatives, lyophilize from tert-butanol/water mixtures to maintain crystallinity .
- Avoid protic solvents : Use anhydrous DCM or THF for dissolution to minimize ester degradation .
Q. How can researchers resolve synthetic byproducts arising from allyl ester migration or Boc deprotection?
- Chromatographic separation : Flash chromatography with gradient elution (hexane/EtOAc) to isolate isomers .
- Kinetic control : Lower reaction temperatures (0–4°C) and shorter reaction times reduce ester migration .
- Quenching agents : Add scavengers (e.g., dimethylamine) to trap free acids generated during accidental Boc cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
